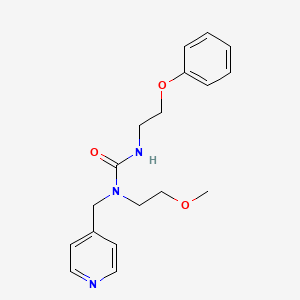
1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(pyridin-4-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(pyridin-4-ylmethyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a urea derivative that has been synthesized using a specific method and has shown promising results in its mechanism of action and physiological effects.
Applications De Recherche Scientifique
Urease Inhibitors and Medical Applications
Urease inhibitors, including urea derivatives, have been studied for their potential in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. These compounds, which include various chemical classes such as hydroxamic acids, phosphoramidates, and heterocyclic compounds, offer alternative therapies to manage infections. Acetohydroxamic acid is noted as a clinically used urease inhibitor, although it has severe side effects, highlighting the need for exploring other urea derivatives with better safety profiles (Kosikowska & Berlicki, 2011).
Urea Derivatives in Drug Design
Urea derivatives are significant in drug design due to their unique hydrogen-binding capabilities, which are crucial for drug-target interactions. These compounds are incorporated into small molecules that display a broad range of bioactivities, including modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This review summarizes various urea derivatives as modulators of biological targets, such as kinases, proteases, and epigenetic enzymes, demonstrating the versatility and importance of urea motifs in medicinal chemistry (Jagtap et al., 2017).
Blood Compatibility and Biomaterials
Research into the blood compatibility of polymers, such as poly(2-methoxyethyl acrylate) (PMEA), which exhibits excellent blood compatibility, has been linked to the unique structure of water in hydrated PMEA compared to other poly(meth)acrylates. Understanding the role of hydrated water in PMEA and its impact on blood compatibility can inform the development of new biomaterials with improved biocompatibility for medical applications (Tanaka & Mochizuki, 2010).
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-(2-phenoxyethyl)-1-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-14-12-21(15-16-7-9-19-10-8-16)18(22)20-11-13-24-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPQWUXCVMCAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(pyridin-4-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

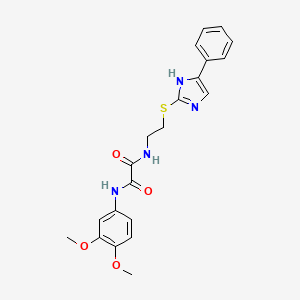
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2669435.png)

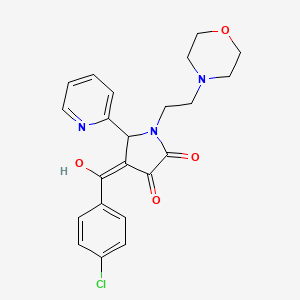
![N-(3-fluorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2669441.png)
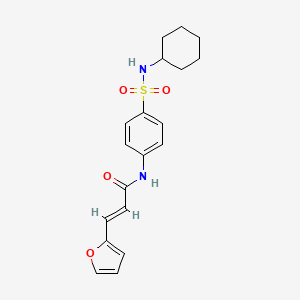
![2-[(4-methylphenyl)sulfonylamino]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2669444.png)
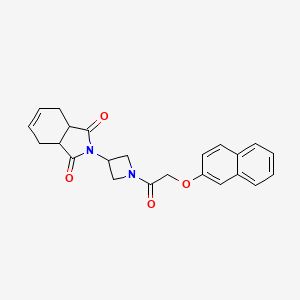
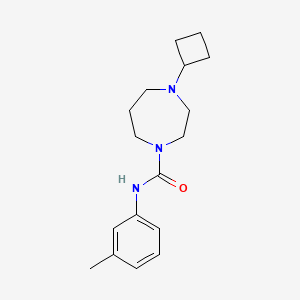
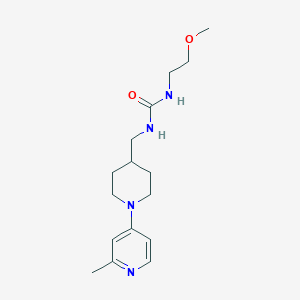
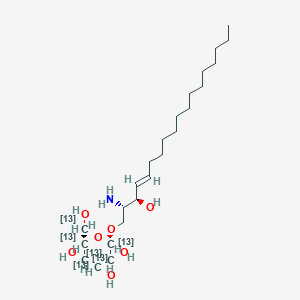
![Tetrazolo[1,5-a]pyridin-8-ylboronic acid](/img/structure/B2669454.png)
![1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2669456.png)
